1-(4-(Hydroxymethyl)thiazol-2-yl)ethanone
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Overview
Description
1-(4-(Hydroxymethyl)thiazol-2-yl)ethanone is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a hydroxymethyl group attached to the thiazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Hydroxymethyl)thiazol-2-yl)ethanone typically involves the reaction of thiazole derivatives with appropriate reagents. One common method involves the reaction of 4-methyl-2-thiazolylamine with formaldehyde and acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by hydrolysis and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Hydroxymethyl)thiazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation reactions.
Major Products Formed
Oxidation: 1-(4-(Carboxymethyl)thiazol-2-yl)ethanone.
Reduction: 1-(4-(Hydroxymethyl)thiazol-2-yl)ethanol.
Substitution: 1-(4-(Bromomethyl)thiazol-2-yl)ethanone.
Scientific Research Applications
1-(4-(Hydroxymethyl)thiazol-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(Hydroxymethyl)thiazol-2-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone
- 1-(4-Methyl-2-(ethylamino)thiazol-5-yl)ethanone
- 2-Acetylthiazoline
Uniqueness
1-(4-(Hydroxymethyl)thiazol-2-yl)ethanone is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other thiazole derivatives that may lack this functional group .
Properties
Molecular Formula |
C6H7NO2S |
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Molecular Weight |
157.19 g/mol |
IUPAC Name |
1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethanone |
InChI |
InChI=1S/C6H7NO2S/c1-4(9)6-7-5(2-8)3-10-6/h3,8H,2H2,1H3 |
InChI Key |
JLCUEPLQQZDUIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CS1)CO |
Origin of Product |
United States |
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